IWR-1-exo

描述

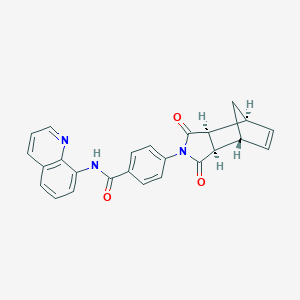

exo-IWR 1: is an inactive stereoisomer of Endo-IWR-1 and serves as a negative control for IWR-1. IWR-1 is a tankyrase inhibitor that inhibits the Wnt/β-catenin signaling pathway . The compound is primarily used in scientific research to study the Wnt signaling pathway and its implications in various biological processes.

准备方法

合成路线和反应条件: : 外消旋-IWR 1 的合成涉及降冰片烯骨架的立体选择性合成,然后进行功能化以引入喹啉基和苯甲酰胺基团 。反应条件通常涉及使用二甲基亚砜 (DMSO) 等有机溶剂和催化剂来促进反应。

工业生产方法: 合成可以使用标准有机合成技术和设备进行放大 .

化学反应分析

反应类型: : 外消旋-IWR 1 经历各种化学反应,包括取代反应和加成反应。 它相对稳定,在标准实验室条件下不容易发生氧化或还原 .

常用试剂和条件: : 外消旋-IWR 1 合成和反应中常用的试剂包括 DMSO 等有机溶剂、催化剂和氢氧化钠等碱 。反应通常在受控温度和惰性气氛下进行,以防止不希望的副反应。

主要形成的产物: : 外消旋-IWR 1 反应形成的主要产物取决于使用的特定反应条件和试剂。 例如,取代反应可以将各种官能团引入降冰片烯骨架 .

科学研究应用

Cancer Research

IWR-1-exo has been utilized in cancer research to delineate the role of Wnt signaling in tumor progression:

- Inhibition of Tumor Growth : Studies have shown that this compound can serve as a negative control to assess the efficacy of more potent inhibitors like IWR-1-endo in colorectal cancer models. Its lower activity allows researchers to understand the specific contributions of Wnt signaling inhibition without completely abrogating the pathway .

Developmental Biology

The compound has been applied in developmental studies, particularly in zebrafish models:

- Zebrafish Development : Research indicates that treatment with this compound results in observable changes in stem/progenitor cell function within the gastrointestinal tissues of zebrafish. The compound's use helps clarify the role of Wnt signaling in maintaining these cell populations during development .

Stem Cell Research

This compound's role as a control compound has implications in stem cell research:

- Self-Renewal and Differentiation : While IWR-1-endo promotes self-renewal and pluripotency in stem cells, this compound allows researchers to investigate the effects of Wnt signaling modulation on stem cell differentiation processes without confounding results from strong pathway inhibition .

Case Study 1: Colorectal Cancer

In a study examining the effects of Wnt pathway inhibition on colorectal cancer cell lines, researchers utilized both this compound and IWR-1-endo. The findings demonstrated that while IWR-1 effectively inhibited β-catenin accumulation and reduced cell viability, this compound did not significantly alter these parameters, confirming its role as a control compound .

Case Study 2: Zebrafish Model

In zebrafish studies assessing intestinal regeneration, treatment with this compound led to decreased proliferation rates of intestinal stem cells compared to controls. This study highlighted the importance of Wnt signaling in maintaining regenerative capacities and provided insights into potential therapeutic targets for gastrointestinal disorders .

作用机制

相似化合物的比较

类似化合物: : 与外消旋-IWR 1 类似的化合物包括内消旋-IWR-1 和其他 Wnt 通路抑制剂,如 XAV939 。这些化合物在结构上相似,并靶向 Wnt 信号通路。

独特性: : 外消旋-IWR 1 的独特性在于其作为阴性对照的作用。 与内消旋-IWR-1 和 XAV939 等活性抑制剂不同,外消旋-IWR 1 不抑制 Wnt 信号通路,使其成为验证实验结果的重要工具 .

生物活性

IWR-1-exo is a compound of significant interest in the field of molecular biology, particularly for its role in modulating the Wnt/β-catenin signaling pathway. This article presents a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Overview of this compound

This compound is a stereoisomer of IWR-1, specifically designed to study the effects of Wnt signaling inhibition. It has been shown to have reduced activity compared to its counterpart, endo-IWR-1, making it a useful negative control in experimental settings. The compound is known to exhibit approximately 25-fold less activity against the Wnt/β-catenin pathway than endo-IWR-1 .

This compound functions by inhibiting the Wnt signaling pathway, which is crucial for various cellular processes including cell proliferation, differentiation, and stem cell maintenance. The mechanism involves:

- Inhibition of β-catenin Accumulation : IWR compounds inhibit the accumulation of β-catenin by targeting components downstream of Lrp and Dvl proteins. This effect is mediated through the β-catenin destruction complex, which includes proteins like Apc and Axin .

- Impact on Axin2 Levels : Research indicates that this compound induces an increase in Axin2 protein levels without significantly altering Apc or Gsk3β levels, suggesting a selective action on the destruction complex .

Case Studies

- Zebrafish Model : In studies utilizing zebrafish as a model organism, treatment with this compound resulted in a notable decrease in BrdU-labeled cells at the intestinal folds, indicating impaired stem/progenitor cell function due to disrupted Wnt signaling. Fish treated for extended periods exhibited lethargy and decreased appetite, correlating with histological changes in gastrointestinal tissue .

- Colorectal Cancer Cell Lines : In DLD-1 colorectal cancer cells, this compound treatment led to decreased levels of free β-catenin, highlighting its potential as an anti-cancer therapeutic by inhibiting Wnt-mediated tumor growth .

Data Tables

The following table summarizes key findings related to the biological activity of this compound compared to endo-IWR-1:

| Parameter | This compound | endo-IWR-1 |

|---|---|---|

| Activity against Wnt/β-catenin | 25-fold less active | More potent |

| Effect on Axin2 levels | Increased | Variable |

| Impact on β-catenin | Decreased free β-catenin | Significant decrease |

| Model Used | Zebrafish | DLD-1 colorectal cancer |

属性

IUPAC Name |

4-[(1S,2S,6R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20+,21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSXEXBYLJIOGF-BTYSMDAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360787 | |

| Record name | IWR-1-exo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127442-87-8 | |

| Record name | IWR-1-exo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。